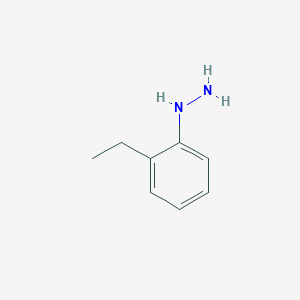

(2-Ethylphenyl)hydrazine

Beschreibung

Contextualization within Arylhydrazine Chemistry and Derivatives

Arylhydrazines are a class of organic compounds that serve as foundational materials in the synthesis of numerous biologically active molecules. nih.govrsc.org Their utility spans the creation of diverse heterocyclic systems such as indoles, pyrazoles, indazoles, and quinazolines. nih.govrsc.orgresearchgate.net The inherent reactivity of the hydrazine (B178648) moiety, coupled with the aromatic ring, allows for a wide range of chemical manipulations, making them indispensable in medicinal chemistry and materials science. nih.govresearchgate.netacs.org

The substitution pattern on the aryl ring of a hydrazine derivative can significantly modulate its reactivity and the properties of the resulting products. nih.gov Substituted hydrazines, including (2-Ethylphenyl)hydrazine, are recognized as versatile reagents, participating in a variety of reactions such as condensations, cyclizations, and cross-coupling reactions. nih.govorganic-chemistry.org They can act as nucleophiles or be transformed into other reactive intermediates, highlighting their adaptability in synthetic strategies. organic-chemistry.orgorganic-chemistry.org

Arylhydrazines as Fundamental Compounds in Organic Synthesis

Academic Significance and Research Relevance of the this compound Scaffold

The this compound scaffold has garnered considerable attention in academic research due to its pivotal role in constructing complex molecular architectures and enabling the discovery of new reaction pathways.

This compound is a crucial precursor in the synthesis of a variety of complex organic molecules, most notably in the production of indole (B1671886) derivatives through the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis and involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org

A significant application of this compound is in the synthesis of 7-ethyltryptophol, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Etodolac. iosrjournals.orgslideshare.net The synthesis involves the Fischer indole cyclization of this compound hydrochloride with 2,3-dihydrofuran (B140613). iosrjournals.org Research has focused on optimizing this process by exploring different acid catalysts and solvent systems to improve yield and purity. iosrjournals.orgslideshare.net For instance, the use of sulfuric acid as a catalyst in a mixture of N,N-dimethylacetamide (DMAc) and water has been shown to provide good yields of 7-ethyltryptophol. iosrjournals.org

The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a -sigmatropic rearrangement to form the indole ring. byjus.com The versatility of the Fischer indole synthesis allows for the preparation of a wide range of substituted indoles by varying the carbonyl compound and the substituted phenylhydrazine. byjus.comscirp.org

Furthermore, this compound has been utilized in the synthesis of novel indazole alkaloids. shu.ac.uk For example, the reaction of this compound with 4-nitrobenzoyl chloride produces 4-nitrobenzoyl 2-ethylphenylhydrazide, which can be cyclized to form a 7-ethyl-3-(4'-nitrophenyl)-7H-indazole. shu.ac.uk

The study of reactions involving this compound has contributed to the development of new and improved synthetic methods. Efforts to synthesize this compound hydrochloride itself have led to optimized and scalable processes. proquest.comresearchgate.netscribd.com One common method involves the diazotization of 2-ethylaniline (B167055) followed by reduction. proquest.comscribd.com Continuous-flow reactor technology has been applied to this synthesis, offering advantages in terms of safety, efficiency, and scalability by allowing for the in-situ generation and reaction of potentially unstable diazonium salt intermediates. researchgate.net

Research into the reactivity of arylhydrazines, including this compound, continues to expand the toolkit of synthetic organic chemists. For example, palladium-catalyzed cross-coupling reactions have been developed for the N-arylation and N-allylation of arylhydrazines, providing efficient routes to N,N-disubstituted hydrazines. acs.orgorganic-chemistry.org These methods offer mild reaction conditions and broad substrate scope, further enhancing the utility of arylhydrazines as building blocks in organic synthesis. organic-chemistry.orgorganic-chemistry.org

Data Tables

Table 1: Synthesis of 7-Ethyltryptophol using this compound Hydrochloride

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

| This compound hydrochloride | 2,3-Dihydrofuran | Sulfuric Acid | DMAc-H₂O (1:1) | 69% | |

| This compound hydrochloride | 2,3-Dihydrofuran | Sulfuric Acid | DMAc-H₂O (1:1) | 75% | iosrjournals.org |

Table 2: Continuous-Flow Synthesis of this compound Hydrochloride

| Starting Material | Key Steps | Yield | Residence Time | Reference |

| 2-Ethylaniline | Diazotization, Reduction | 94% | < 31 min | researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-ethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-5-3-4-6-8(7)10-9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPOWXCLWLEKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941096 | |

| Record name | (2-Ethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-06-2 | |

| Record name | (2-Ethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylphenyl Hydrazine

Established Synthetic Pathways from 2-Ethylaniline (B167055)

A well-documented and widely utilized approach for synthesizing (2-Ethylphenyl)hydrazine begins with the precursor 2-ethylaniline. This pathway involves a two-step process: diazotization followed by reduction.

Diazotization of 2-Ethylaniline and Subsequent Reduction

The foundational method for preparing this compound involves the diazotization of 2-ethylaniline. scribd.comenvironmentclearance.nic.inproquest.comresearchgate.net This reaction is typically carried out using sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid, to form a diazonium salt intermediate. scribd.comproquest.comresearchgate.netprepchem.com This intermediate is then reduced to yield the final hydrazine (B178648) product. scribd.comproquest.comresearchgate.netprepchem.com The hydrochloride salt of this compound is often the isolated product. scribd.comproquest.comresearchgate.netprepchem.com

Precise control over reaction parameters is crucial for maximizing yield and purity.

Temperature: The diazotization step is highly exothermic, necessitating strict temperature control to prevent decomposition of the diazonium salt. Batch processes typically maintain temperatures between 0°C and 5°C to minimize the formation of side products like phenol. In some procedures, the temperature is kept between 8°C and 14°C during the addition of sodium nitrite. prepchem.com The subsequent reduction step may be carried out at a slightly higher temperature, for instance, between 5°C and 10°C when using tin(II) chloride. prepchem.com Continuous-flow methods, however, can leverage superior heat transfer to operate at higher temperatures, such as 60°C to 80°C for diazotization, which significantly reduces the required residence time. researchgate.net

Acid Concentration: Hydrochloric acid is commonly used to create the acidic medium required for diazotization. scribd.comproquest.comresearchgate.netprepchem.com In some described methods, a mixture of concentrated hydrochloric acid and water is used to create the initial solution with 2-ethylaniline. prepchem.com

Residence Time: In traditional batch synthesis, the reduction period can be lengthy, often lasting several hours to ensure the stability of the hydrazine product. For instance, one method describes a reaction time of 15 hours after the addition of the reducing agent. prepchem.com In contrast, continuous-flow systems can drastically shorten the total residence time to under 31 minutes due to enhanced reaction rates at elevated temperatures. researchgate.netscite.ai One continuous-flow process achieves complete diazotization in just 60 seconds.

Several reducing agents can be employed to convert the diazonium salt to this compound. The choice of catalyst system can influence the reaction's efficiency and yield. scribd.com

Sodium Sulfite (B76179) and Sulfuric Acid: A common and effective method involves the use of sodium sulfite in the presence of concentrated sulfuric acid. scribd.comproquest.comresearchgate.net This system has been reported to produce yields as high as 92% without the need for chromatographic purification, as the product precipitates directly. scribd.comproquest.comresearchgate.net Studies have shown that sulfuric acid is a superior catalyst in this system, leading to excellent reaction conversion. scribd.com

Tin(II) Chloride: Tin(II) chloride (SnCl₂) is another frequently used reducing agent for this transformation. prepchem.com It is typically used in a solution with hydrochloric acid. prepchem.com

Zinc Dust: Zinc dust is also a viable reducing agent for diazonium salts.

The table below summarizes a comparison of different catalytic systems for the reduction of the diazonium salt of 2-ethylaniline.

| Catalyst System | Conversion by TLC | Reference |

| Sodium sulfite and sodium hydroxide (B78521) with sulfur oxide | 70-75% | scribd.com |

| Sodium sulfite and Conc. H₂SO₄ | 90-95% | scribd.com |

| SnCl₂·2H₂O | 60-62% | scribd.com |

Optimization of Reaction Conditions (Temperature, Acid Concentration, Residence Time)

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of this compound, offering significant advantages in terms of safety, efficiency, and scalability. researchgate.netscite.ai

Advantages of Continuous-Flow Methodology for Handling Energetic Intermediates

The synthesis of this compound involves the formation of diazonium salts, which are known to be energetic and potentially explosive intermediates. wuxiapptec.comcontractpharma.comresearchgate.netacs.org Continuous-flow systems mitigate the risks associated with these hazardous compounds in several ways:

Minimized Inventory: Flow reactors operate with very small reaction volumes at any given time, which prevents the accumulation of large quantities of unstable intermediates. wuxiapptec.comcontractpharma.comseqens.com

On-Demand Generation: Hazardous reagents and intermediates are generated in situ and consumed immediately in the subsequent reaction step, eliminating the need for their isolation and storage. wuxiapptec.comresearchgate.net

Enhanced Safety: The reduced volume and improved control over reaction conditions significantly lower the risk of runaway reactions, making the process inherently safer than large-scale batch operations. contractpharma.comseqens.comnjbio.comvapourtec.com

Enhanced Mass and Heat Transfer in Flow Systems

The high surface-area-to-volume ratio in microreactors and other flow systems leads to vastly improved mass and heat transfer compared to batch reactors. acs.orgseqens.comnjbio.comamf.chelveflow.comoptimus.bersc.orgbeilstein-journals.orgresearchgate.netmdpi.com This has several key benefits for the synthesis of this compound:

Improved Temperature Control: The efficient dissipation of heat allows for precise control over the temperature of highly exothermic reactions like diazotization, preventing the formation of byproducts and ensuring consistent product quality. seqens.comvapourtec.comelveflow.com

Increased Yield and Selectivity: The precise control over reaction parameters often results in higher yields and improved selectivity towards the desired product. researchgate.netwuxiapptec.comamf.ch For the continuous-flow synthesis of this compound hydrochloride, a yield of 94% has been reported. researchgate.netscite.ai

General Synthetic Strategies for Arylhydrazines

The synthesis of arylhydrazines, including this compound, can be achieved through several established chemical routes. A common precursor for this compound is 2-ethylaniline. prepchem.comproquest.comresearchgate.netscribd.com One documented method involves the diazotization of 2-ethylaniline with sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt. prepchem.comproquest.comresearchgate.netscribd.comenvironmentclearance.nic.in This reduction can be accomplished using reagents like tin(II) chloride or sodium sulfite. prepchem.comresearchgate.netscribd.com A specific synthesis of this compound hydrochloride starts with the dropwise addition of 2-ethylaniline to a vigorously stirred solution of concentrated hydrochloric acid and water at 0°C. prepchem.com The resulting suspension is then treated with a solution of sodium nitrite, maintaining a temperature between 8°C and 14°C. prepchem.com Subsequently, a solution of SnCl2·2H2O in a hydrochloric acid-water mixture is added, keeping the temperature between 5°C and 10°C. prepchem.com The resulting solid is collected, purified with decolorizing carbon, and then precipitated as tan plates by adding concentrated hydrochloric acid and cooling. prepchem.com

Another approach describes a continuous-flow process for synthesizing 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline in high yield. researchgate.net This method involves the in-situ generation of the diazonium salt intermediate followed by a temperature-programmed reduction with sodium sulfite in a tandem loop reactor. researchgate.net This continuous-flow methodology is noted for its ability to minimize the accumulation of potentially hazardous diazonium salt and hydrazine intermediates, thus enabling safer scale-up. researchgate.net

N-Alkylation Utilizing Protecting Group Chemistry

The N-alkylation of hydrazines is a fundamental method for introducing alkyl groups. Protecting group chemistry is often employed to control the regioselectivity of the alkylation. For instance, the trifluoroacetyl group can serve as an effective activator and blocking group for one of the hydrazine nitrogens. cdnsciencepub.comcdnsciencepub.com This strategy allows for the selective alkylation of the other nitrogen. The trifluoroacetyl group is introduced by acylation with trifluoroacetic anhydride (B1165640) and can be later removed under reductive or hydrolytic conditions. cdnsciencepub.comcdnsciencepub.com

Another approach involves the use of the tert-butoxycarbonyl (Boc) protecting group. beilstein-journals.org Boc-protected arylhydrazides can be prepared by the addition of aryllithium reagents to di-tert-butyl azodicarboxylate (DTBAD). beilstein-journals.org The subsequent removal of the Boc group under acidic conditions yields the desired arylhydrazine. beilstein-journals.org This method is particularly useful for preparing electron-rich arylhydrazines, which are often prone to oxidative instability. beilstein-journals.org

The 2,4-dimethoxybenzyl (DMB) group has also been utilized as a protecting group for the hydrazine functionality in the context of solid-phase synthesis. mdpi.com This protecting group blocks the reactive hydrazine, preventing unwanted side reactions during linker alkylation. mdpi.com The DMB group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). mdpi.com

Reductive alkylation of mono-protected hydrazines, such as Fmoc- or Boc-hydrazines, with aldehydes is a frequently used route for preparing N-protected alkyl- and arylhydrazines. researchgate.net

Reduction of Nitrogen-Containing Functional Groups (e.g., Hydrazone, Hydrazide, Nitrosamine Bonds)

The reduction of various nitrogen-containing functional groups is a key strategy for the synthesis of hydrazines.

Hydrazones: Arylhydrazones can be reduced to 1-alkyl-2-arylhydrazines using various reducing agents. Lithium aluminum hydride (LiAlH4) is capable of reducing both hydrazones and hydrazides. The reduction of hydrazones is typically carried out in tetrahydrofuran. A high-yielding methodology for reducing hydrazones to hydrazines has been described, which can be followed by an in-situ reaction with a carboxylic acid to produce trisubstituted hydrazides in a "one-pot" synthesis. researchgate.net

Hydrazides: N-acyl-N-arylhydrazines can be prepared from the corresponding N-arylamines. rsc.org The reduction of hydrazides to hydrazines can be accomplished with agents like zinc in acetic acid. researchgate.net

Nitrosamines: The reduction of aryl-N-nitrosamines to the corresponding hydrazines is a well-established method. rsc.orgrsc.orgresearchgate.net This transformation can be achieved under metal-free conditions using thiourea (B124793) dioxide (TDO) as a sustainable reductant in an aqueous medium, providing good to excellent yields. rsc.orgrsc.orgresearchgate.net This method is notable for its tolerance of sensitive functional groups like olefins, alkynes, and aryl halides. rsc.orgresearchgate.net A one-pot synthesis of arylhydrazines from their corresponding secondary amines can be achieved by forming the N-nitrosamine intermediate followed by reduction with TDO. rsc.orgresearchgate.net Other reagents that have been used for the reduction of N-nitrosamines include lithium aluminium hydride and zinc-acetic acid. rsc.org

Electrophilic N-Amination of Amines

Electrophilic amination involves the reaction of a nucleophilic amine with an electrophilic nitrogen source to form an N-N bond. wikipedia.org This method is a known strategy for preparing hydrazines from primary aliphatic and aromatic amines. nih.govacs.org However, a challenge with this approach is that the resulting hydrazine is often more nucleophilic than the starting amine, which can lead to over-reaction. nih.govacs.org This issue can sometimes be addressed by using a large excess of the starting amine or by employing N-protected electrophilic amination reagents, although the latter requires a subsequent deprotection step. nih.govacs.org

Oxaziridine reagents are commonly used for the electrophilic amination of amines to synthesize hydrazine derivatives. thieme-connect.com Dirhodium(II) catalysts, in combination with an iminoiodinane, have been shown to catalyze the N-H amination of aliphatic amines to produce N-(arylsulfonyl)hydrazines. thieme-connect.com This represents the first reported instance of N-H amination of aliphatic amines using metal-nitrene species. thieme-connect.com

Employment of N-(1-Benzotriazolylalkyl)-Intermediates

Benzotriazole-mediated chemistry provides a versatile route to substituted hydrazines. The reaction of N,N'-disubstituted hydrazines with benzotriazole (B28993) and an aldehyde yields N-(α-benzotriazolylalkyl)-N,N'-disubstituted hydrazines. researchgate.net These intermediates can then be treated with organometallic reagents to form N-alkyl-N,N'-disubstituted hydrazines in good yields. researchgate.net This methodology allows for the introduction of an alkyl group onto the hydrazine nitrogen.

Alkylation of Trifluoroacetyl Hydrazides

The trifluoroacetyl group serves as an effective activating and protecting group in the synthesis of N'-substituted hydrazides. cdnsciencepub.comcdnsciencepub.com Trifluoroacetyl hydrazides, formed by the acylation of hydrazides with trifluoroacetic anhydride, can be selectively alkylated. cdnsciencepub.comcdnsciencepub.com The alkylation can be performed using alcohols in a Mitsunobu reaction or with alkyl halides under alkaline conditions. cdnsciencepub.comcdnsciencepub.com Following alkylation, the trifluoroacetyl group can be efficiently removed under either reductive conditions using sodium borohydride (B1222165) in methanol (B129727) or hydrolytic conditions with aqueous potassium carbonate in methanol to yield the N'-alkyl hydrazide. cdnsciencepub.com This three-step process can be performed without the need to isolate intermediates, culminating in the desired product after a single chromatographic purification. cdnsciencepub.com

Aerobic Copper-Catalyzed Multi-Component Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of hydrazine derivatives. A sequential multi-component reaction of aldehydes and aryl hydrazines can produce N′,N′-diaryl acylhydrazines with high regioselectivity through an aerobic copper-catalyzed process. rsc.orgrsc.org This method is operationally simple and utilizes commercially available starting materials and an inexpensive copper catalyst. rsc.orgrsc.org In this transformation, the aryl hydrazine acts as a dual synthon, providing both the hydrazine and an aryl group. rsc.orgrsc.org Mechanistic studies suggest the involvement of an acyl diazene (B1210634) intermediate and an aryl radical species, with oxygen from the air serving as both the oxidant and the source of the oxygen functionality. rsc.orgrsc.org

Copper catalysis is also employed in the C-N cross-coupling of aryl halides with hydrazine to synthesize aryl hydrazines. researchgate.net

Reactivity and Organic Transformations Involving 2 Ethylphenyl Hydrazine

Hydrazone Formation Reactions

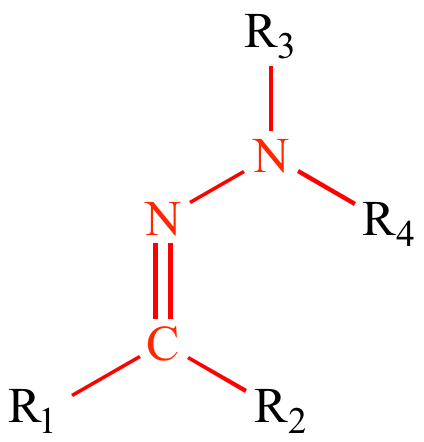

Hydrazones are a class of organic compounds characterized by the structure R1R2C=N-NH2. wikipedia.org They are typically formed through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone. wikipedia.orgnumberanalytics.comsoeagra.com

Condensation with Carbonyl Compounds (Aldehydes and Ketones)

(2-Ethylphenyl)hydrazine readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding (2-ethylphenyl)hydrazones. numberanalytics.comsoeagra.com This reaction is a fundamental transformation in organic chemistry and proceeds via a nucleophilic addition mechanism. numberanalytics.comsoeagra.com The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.com This is typically followed by the elimination of a water molecule to yield the stable hydrazone product. numberanalytics.comsoeagra.com The reaction is often catalyzed by acid. numberanalytics.com

The general scheme for this reaction is as follows:

Source: UCLA Department of Chemistry and Biochemistry

Role of Hydrazone Intermediates in Subsequent Transformations

The (2-ethylphenyl)hydrazones formed from the condensation reaction are not merely stable end-products; they are crucial intermediates in a variety of subsequent chemical transformations. Their utility is significantly enhanced by their ability to undergo further reactions, such as scribd.comscribd.com-sigmatropic shifts, which are key steps in powerful synthetic methodologies. wikipedia.org One of the most prominent applications of these hydrazone intermediates is in the construction of indole (B1671886) ring systems. wikipedia.orgbyjus.com

Hydrazones also play a role in other important reactions, including the Wolff-Kishner reduction, where they are intermediates in the conversion of aldehydes and ketones to alkanes. libretexts.orglibretexts.org

Indole Ring System Construction: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for synthesizing indoles, which are important heterocyclic compounds found in many natural products and pharmaceuticals. wikipedia.orgbyjus.comnumberanalytics.com The reaction involves the cyclization of an arylhydrazone, such as one derived from this compound, under acidic conditions. wikipedia.orgbyjus.com

Mechanistic Pathways of Indole Formation from Arylhydrazones

The mechanism of the Fischer indole synthesis has been studied extensively and involves a series of well-defined steps. wikipedia.orgbyjus.com The process begins with the arylhydrazone, which first tautomerizes to its enamine form. numberanalytics.com Protonation of the enamine is followed by a crucial scribd.comscribd.com-sigmatropic rearrangement, which leads to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond. wikipedia.orgnumberanalytics.com The resulting diimine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the final aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine (B124118) is incorporated into the indole ring. wikipedia.org

Cyclization with Dihydrofuran to Synthesize 7-Ethyltryptophol

A significant application of the Fischer indole synthesis using this compound is the synthesis of 7-ethyltryptophol. scribd.comjetir.orgiosrjournals.org This compound is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. jetir.orgiosrjournals.org In this synthesis, this compound hydrochloride is reacted with 2,3-dihydrofuran (B140613). scribd.comjetir.orgiosrjournals.org The reaction can also be carried out with 4-hydroxybutyraldehyde, which is in equilibrium with 2,3-dihydrofuran. researchgate.net

The reaction has been optimized under various conditions, including the use of different acid catalysts and solvent systems, to improve the yield and purity of 7-ethyltryptophol. iosrjournals.org Studies have explored the use of catalysts such as sulfuric acid, p-toluenesulfonic acid, and others, with sulfuric acid often proving superior. iosrjournals.org The reaction has also been adapted for continuous flow processes, which can offer advantages in terms of safety and scalability. researchgate.netresearchgate.netresearchgate.net

Table 1: Effect of Different Acid Catalysts on the Synthesis of 7-Ethyltryptophol| Catalyst | Conversion by HPLC (%) |

|---|---|

| Conc. HCl | 42% |

| Conc. H2SO4 | 80% |

| CH3COOH | 45% |

| Triflic acid | 58% |

| PTSA | 68% |

| PPTSA | 69% |

Data sourced from an optimized process study. iosrjournals.org

Table 2: Effect of Different Solvent Systems on the Synthesis of 7-Ethyltryptophol| Solvent | Conversion by HPLC (%) |

|---|---|

| H2O : CH3CN (1:1) | 60.43% |

| H2O : THF (1:1) | 62.23% |

| H2O : Ethanol (B145695) (1:1) | 70.99% |

| H2O : DMAc (1:1) | 86.94% |

| H2O : IPA (1:1) | 73.88% |

| H2O : Methanol (B129727) (1:1) | 84.2% |

Data sourced from an optimized process study. iosrjournals.org

Regioselectivity Studies in Indole Synthesis from Asymmetric Ketones

When an unsymmetrical ketone is used as the carbonyl component in the Fischer indole synthesis, the formation of two regioisomeric indoles is possible. byjus.com The regioselectivity of the reaction, meaning which isomer is preferentially formed, can be influenced by several factors. These include the acidity of the reaction medium, the nature of the substituents on the hydrazine, and steric effects of the ketone. byjus.com The use of heterogeneous catalysts, such as zeolites, has been explored as a means to enhance the regioselectivity of the Fischer indole synthesis with non-symmetrical ketones, where the spatial constraints of the catalyst's micropores can influence the reaction pathway. researchgate.net

Reductive Transformations

This compound, as a derivative of hydrazine, can be employed in several reductive transformations, most notably in the Wolff-Kishner reduction and other related reductions.

The Wolff-Kishner Reduction Mechanism

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. alfa-chemistry.comwikipedia.org The reaction is typically carried out under basic conditions at high temperatures, using hydrazine or its derivatives as the reducing agent. alfa-chemistry.comlibretexts.org The mechanism involves the initial formation of a hydrazone intermediate through the condensation of the carbonyl compound with hydrazine. wikipedia.orgbyjus.com In the context of using this compound, a (2-ethylphenyl)hydrazone would be the initial product.

The key steps of the Wolff-Kishner reduction are as follows:

Hydrazone Formation: The carbonyl compound reacts with this compound to form a (2-ethylphenyl)hydrazone. wikipedia.orgbyjus.com

Deprotonation: Under strong basic conditions, the N-H proton of the hydrazone is removed, generating a hydrazone anion. libretexts.orgbyjus.com

Protonation and Tautomerization: The resulting anion is protonated on the carbon atom, leading to an azo intermediate. byjus.com

Second Deprotonation: A second deprotonation at the nitrogen atom occurs. byjus.com

Elimination of Nitrogen Gas: The unstable intermediate collapses, releasing a molecule of nitrogen gas (N₂), which is a thermodynamically highly favorable process and drives the reaction forward. libretexts.orgmasterorganicchemistry.com

Protonation of Carbanion: The resulting carbanion is then protonated by a solvent molecule to yield the final alkane product. byjus.com

The use of a pre-formed hydrazone can sometimes be advantageous, potentially leading to shorter reaction times and milder conditions. wikipedia.orgbyjus.com However, the strongly basic conditions required for the Wolff-Kishner reduction make it unsuitable for base-sensitive substrates. wikipedia.org

Hydrazine-Mediated Reductions

Substituted hydrazines like this compound can also participate in other reductive processes, such as the hydrogenation of nitro compounds and the deoxygenation of N-heterocyclic N-oxides.

Hydrogenation of Nitro Compounds: The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. rasayanjournal.co.in Hydrazine hydrate (B1144303), in the presence of a catalyst, is a common reducing agent for this purpose. rasayanjournal.co.ind-nb.info Various catalytic systems, including those based on iron, cobalt, and palladium, have been developed to facilitate the transfer hydrogenation of nitro compounds using hydrazine. d-nb.inforsc.org The reaction generally proceeds with high chemoselectivity, leaving other reducible functional groups intact. While specific studies on this compound for this transformation are not prevalent, the general reactivity of hydrazines suggests its potential applicability. The mechanism often involves the catalytic decomposition of hydrazine to generate active hydrogen species that effect the reduction. d-nb.info

Deoxygenation of N-Heterocyclic N-Oxides: N-Heterocyclic N-oxides are important intermediates in the functionalization of heterocycles. nih.govchemrxiv.org Their subsequent deoxygenation is often a necessary step. chemrxiv.org Hydrazine derivatives have been used as reductants in some deoxygenation protocols. chemrxiv.org More recently, visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for this transformation, employing various organophotocatalysts. nih.govorganic-chemistry.orgrsc.orgacs.org These methods often tolerate a wide range of functional groups. nih.gov

Oxidative Cross-Coupling Reactions

Arylhydrazines have gained significant attention as versatile arylating agents in a variety of oxidative cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govrsc.org These reactions offer an environmentally friendly alternative to traditional cross-coupling methods that often rely on organohalides, as the byproducts are typically nitrogen gas and water. nih.govrsc.org

This compound as an Arylating Agent in C-C and C-Heteroatom Bond Formations

This compound can serve as a source of the 2-ethylphenyl group in various palladium-catalyzed and transition-metal-free cross-coupling reactions.

C-C Bond Formation: Palladium-catalyzed Heck-type reactions have been developed to couple arylhydrazines with olefins, leading to the formation of styrenes. nih.gov Similarly, the Suzuki cross-coupling of arylhydrazines with arylboronic acids provides a route to biaryl compounds. acs.org

C-Heteroatom Bond Formation: Arylhydrazines are effective coupling partners for the formation of C-N, C-S, and C-Se bonds.

C-N Bond Formation: The coupling of arylhydrazines with primary aromatic amines, catalyzed by systems like IBX/Cu(OAc)₂, yields diarylamines. nih.gov

C-S Bond Formation: Unsymmetrical thioethers can be synthesized via the aerobic oxidative cross-coupling of arylhydrazines with disulfides or thiols, often mediated by bases like Cs₂CO₃ or catalyzed by palladium complexes. nih.govchemrevlett.com

C-Se Bond Formation: Similar strategies have been applied to the synthesis of unsymmetrical selenoethers through the coupling of arylhydrazines with diselenides. chemrevlett.com

Table 1: Examples of Oxidative Cross-Coupling Reactions with Arylhydrazines

| Coupling Partners | Product Type | Catalyst/Mediator | Reference |

| Arylhydrazine + Olefin | Arylalkene (Styrene) | Pd(OAc)₂, bathocuproine, HOAc | nih.gov |

| Arylhydrazine + Arylboronic Acid | Biaryl | Pd catalyst | acs.org |

| Arylhydrazine + Primary Aromatic Amine | Diarylamin | IBX/Cu(OAc)₂ | nih.gov |

| Arylhydrazine + Disulfide | Unsymmetrical Thioether | Cs₂CO₃ | nih.gov |

| Arylhydrazine + Thiol | Unsymmetrical Thioether | Pd(OAc)₂, PCy₃, Na₂CO₃ | nih.govchemrevlett.com |

| Arylhydrazine + Diselenide | Unsymmetrical Selenoether | Ni(OAc)₂·4H₂O, Na₂CO₃ | chemrevlett.com |

Mechanistic Considerations of Arylhydrazine-Mediated Cross-Coupling

The mechanisms of these cross-coupling reactions can vary depending on the specific catalytic system and coupling partners. However, a common feature is the oxidative C-N bond cleavage of the arylhydrazine. nih.gov

In many palladium-catalyzed reactions, the proposed mechanism involves the following key steps:

Oxidative Addition/Complexation: The arylhydrazine coordinates to the palladium(II) catalyst. nih.gov

C-N Bond Cleavage: The C-N bond of the hydrazine is cleaved, often with the assistance of an oxidant, to form an arylpalladium species. nih.gov

Transmetalation (for Suzuki-type couplings) or Migratory Insertion (for Heck-type couplings): The arylpalladium intermediate reacts with the coupling partner.

Reductive Elimination: The final product is released, and the palladium catalyst is regenerated. nih.gov

In some cases, the reaction may proceed through the formation of a diazene (B1210634) or diazonium ion intermediate. nih.gov For transition-metal-free systems, radical pathways are often proposed, where the arylhydrazine is oxidized to an aryl radical that then participates in the bond-forming step. rsc.org

Driving Force of Nitrogen Gas Evolution in Oxidative Couplings

A significant thermodynamic driving force for many oxidative cross-coupling reactions involving arylhydrazines is the evolution of nitrogen gas (N₂). masterorganicchemistry.comrsc.org The formation of the highly stable triple bond in dinitrogen is a very exothermic process, which helps to drive the reaction to completion. libretexts.orgmasterorganicchemistry.commdpi.com This is analogous to the role of N₂ evolution in the Wolff-Kishner reduction. The release of nitrogen gas from the reaction mixture also makes these transformations effectively irreversible. masterorganicchemistry.commdpi.com In addition to nitrogen gas, water is often the only other major byproduct, contributing to the "green" credentials of these reactions. nih.govrsc.org

Synthesis of Diverse Heterocyclic Compounds

The nucleophilic nature of the nitrogen atoms in this compound facilitates its reaction with a range of electrophilic partners, leading to the formation of stable five- and six-membered heterocyclic rings. These reactions are fundamental in medicinal and materials chemistry for creating novel molecular scaffolds.

This compound is a key precursor for the synthesis of several important classes of heterocyclic compounds.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. dergipark.org.tr For instance, N-aryl pyrazoles can be prepared from anilines in a multi-step process where the corresponding hydrazine, such as this compound, is generated in situ and then reacted with a ketoenamine. researchgate.net Another approach involves the reaction of hydrazones with nitroolefins, where the choice of solvent influences the reaction outcome, with protic polar solvents favoring pyrazole (B372694) formation. orgsyn.org The reaction of this compound with suitable dicarbonyl compounds or their synthons would yield 1-(2-ethylphenyl)pyrazoles. A general method for pyrazole synthesis involves the reaction of hydrazine with β-diketones. nih.gov

Pyridazines: Pyridazine rings are commonly formed by the reaction of hydrazines with 1,4-dicarbonyl compounds, such as γ-ketoacids or γ-ketoesters. sphinxsai.comiglobaljournal.com The reaction of this compound with such substrates would lead to the formation of 1-(2-ethylphenyl)-1,4,5,6-tetrahydropyridazin-6-ones, which can be subsequently aromatized if desired. The synthesis can also be achieved from γ-lactones or by the condensation of maleic acid derivatives with hydrazines. iglobaljournal.com

Triazines: While specific examples involving this compound are not prevalent in the searched literature, the general synthesis of 1,2,4-triazines can be achieved through the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts. organic-chemistry.org Another method involves the reaction of fatty acid hydrazides with other reagents, which can be performed under microwave-assisted, solvent-free conditions. globalscitechocean.com

Triazoles: 1,2,4-Triazoles can be synthesized through various routes involving hydrazines. The Einhorn-Brunner reaction describes the condensation of hydrazines with diacylamines. scispace.com Another common method is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com Substituted 1,2,4-triazoles can also be formed from thiosemicarbazide (B42300) precursors, which are accessible from acid hydrazides. For example, reacting an acid hydrazide with an isothiocyanate forms a thiosemicarbazide, which can then be cyclized under basic conditions.

Thiadiazoles: 2,5-Disubstituted-1,3,4-thiadiazoles can be synthesized in a one-pot reaction from aldehydes and hydrazides using Lawesson's reagent. semanticscholar.org Although this example uses aryl hydrazides, the methodology can be adapted. Another route involves the reaction of hydrazonoyl bromides with potassium thiocyanate. mdpi.com Furthermore, 2-amino-5-aryl-1,3,4-thiadiazoles can be prepared from thiosemicarbazides derived from the corresponding hydrazide. researchgate.net Some 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and show biological activity, with the 2-ethylphenyl derivative being noted for its potency. nih.gov

Table 1: Synthesis of Heterocyclic Compounds from Hydrazine Derivatives

| Heterocycle | General Starting Materials | Key Reaction Type |

|---|---|---|

| Pyrazoles | 1,3-Diketones, Hydrazones, Nitroolefins | Cyclocondensation dergipark.org.trorgsyn.org |

| Pyridazines | 1,4-Dicarbonyl compounds, γ-Ketoacids | Cyclocondensation sphinxsai.comiglobaljournal.com |

| Triazines | β-Keto-N-acylsulfonamides, Fatty acid hydrazides | Cyclodehydration organic-chemistry.orgglobalscitechocean.com |

| Triazoles | Diacylamines, Amides, Acyl hydrazides, Thiosemicarbazides | Condensation, Cyclization scispace.com |

| Thiadiazoles | Aldehydes, Hydrazides, Lawesson's reagent, Hydrazonoyl bromides | One-pot synthesis, Cyclization semanticscholar.orgmdpi.com |

The synthesis of indazoles is a significant application of this compound and its derivatives. These reactions typically involve the formation of an N-N bond and subsequent cyclization onto the aromatic ring.

One of the classical methods for indazole synthesis is the Fischer indole synthesis-like cyclization of arylhydrazones. In this approach, this compound would first be condensed with an appropriate aldehyde or ketone. The resulting hydrazone can then undergo intramolecular cyclization. For example, the cyclization of arylhydrazones derived from 2-chloro- or 2-fluorobenzaldehydes can lead to the formation of 1-aryl-1H-indazoles. thieme-connect.de

A more direct and modern approach involves intramolecular C-H amination. Silver(I)-mediated intramolecular oxidative C-H amination of α-ketoester-derived hydrazones provides an efficient route to various 3-substituted 1H-indazoles. acs.orgnih.gov This method is particularly useful for synthesizing indazoles that are difficult to obtain through other C-H amination techniques. acs.org The reaction is believed to proceed via a single electron transfer mechanism. acs.org

Another strategy involves the reaction of hydrazines with ortho-haloaryl aldehydes or ketones, followed by cyclization. nih.gov This method is versatile and widely used. Furthermore, the synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

Table 2: Selected Methods for Indazole Synthesis

| Method | Key Reactants | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Intramolecular C-H Amination | α-Ketoester-derived hydrazones | Silver(I) oxidant (e.g., AgNTf₂) | 3-Substituted 1H-indazoles acs.orgnih.gov |

| Palladium-Catalyzed Arylation | 2-Bromobenzonitriles, Benzophenone hydrazone | Palladium catalyst, Acid | 3-Aminoindazoles organic-chemistry.org |

| Reaction with ortho-Haloaryl Carbonyls | Hydrazines, ortho-Haloaryl aldehydes/ketones | - | 1-Aryl-1H-indazoles nih.gov |

| Cyclization of Arylhydrazones | Arylhydrazones of ortho-haloaryl carbonyls | - | 1-Aryl-1H-indazoles thieme-connect.de |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.

Application of ¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of (2-Ethylphenyl)hydrazine hydrochloride, ¹H NMR analysis in a solvent like DMSO-d₆ reveals distinct signals corresponding to the different proton environments. scribd.com

The ethyl group attached to the phenyl ring gives rise to a characteristic triplet and quartet pattern. The three protons of the methyl group (CH₃) typically appear as a triplet, while the two protons of the methylene (B1212753) group (CH₂) present as a quartet due to coupling with the adjacent methyl protons. scribd.com The aromatic protons on the phenyl ring produce a series of signals in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns being influenced by the positions of the ethyl and hydrazine (B178648) substituents. scribd.com The protons associated with the hydrazine moiety (-NH-NH₂) also give rise to distinct signals. scribd.com

Table 1: ¹H NMR Spectroscopic Data for this compound hydrochloride in DMSO-d₆ scribd.com

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.16 | t | 3H | -CH₂CH₃ |

| 2.59 | q | 2H | -CH₂ CH₃ |

| 6.94 | t | 1H | Aromatic H |

| 7.01 | d | 1H | Aromatic H |

| 7.11-7.18 | q | 2H | Aromatic H |

| 7.90 | s | 1H | -NH -NH₂ |

| 10.26 | s | 2H | -NH-NH₂ |

t = triplet, q = quartet, d = doublet, s = singlet

Application of ¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic).

The spectrum for this compound hydrochloride shows signals corresponding to the two carbons of the ethyl group and the six carbons of the phenyl ring. scribd.com The chemical shifts of the aromatic carbons are indicative of their position on the ring and the electronic effects of the substituents. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound hydrochloride in DMSO-d₆ scribd.com

| Chemical Shift (δ) ppm | Assignment |

| 13.74 | -CH₂CH₃ |

| 23.43 | -CH₂ CH₃ |

| 113.54 | Aromatic C |

| 122.12 | Aromatic C |

| 126.76 | Aromatic C |

| 128.61 | Aromatic C |

| 130.82 | Aromatic C |

| 142.94 | Aromatic C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the hydrazine group are typically observed in the region of 3200-3400 cm⁻¹. scribd.com The C-H stretching vibrations of the aromatic ring and the ethyl group appear in the 2800-3100 cm⁻¹ range. scribd.com Aromatic C=C stretching vibrations usually give rise to absorptions in the 1450-1600 cm⁻¹ region. scribd.com The presence of these specific bands provides strong evidence for the structure of this compound. scribd.com

Table 3: Characteristic IR Absorption Bands for this compound hydrochloride scribd.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3255 | N-H Stretch | Hydrazine (-NH-NH₂) |

| 2869 | C-H Stretch | Aliphatic (Ethyl group) |

| 2515 | ||

| 1927 | ||

| 1507 | C=C Stretch | Aromatic Ring |

| 1246 | C-N Stretch | |

| 1166 | ||

| 1061 | ||

| 927 | ||

| 848 | C-H Bend | Aromatic Ring |

| 796 | C-H Bend | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Determination of Molecular Mass and Fragmentation Patterns

In mass spectrometry, this compound is ionized, often resulting in the formation of a molecular ion ([M]⁺) whose mass corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate molecular weight, allowing for the determination of the elemental composition.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group or cleavage of the N-N bond in the hydrazine moiety. libretexts.org Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of a molecule provides insight into its chromophoric systems and the nature of its electronic transitions. The core chromophore in this compound is the phenylhydrazine (B124118) moiety. The UV-Vis spectrum of phenylhydrazine in a neutral solvent like ethanol (B145695) typically displays two main absorption bands. These bands are attributed to π→π* transitions within the benzene (B151609) ring. The introduction of the hydrazine (-NHNH₂) group, a strong auxochrome, modifies the spectrum of the parent benzene molecule, causing a bathochromic (red) shift and an increase in absorption intensity (hyperchromic effect).

The primary electronic transitions in phenylhydrazine and its derivatives occur when an electron is promoted from a lower-energy molecular orbital (usually a π bonding or a non-bonding orbital) to a higher-energy anti-bonding orbital (π). fiveable.me The hydrazine group's lone pair of electrons on the nitrogen atom adjacent to the ring can participate in resonance with the π-system of the aromatic ring, which lowers the energy gap for the π→π transition. researchgate.net

For this compound, the presence of the ethyl group at the ortho position is expected to cause subtle shifts in the absorption maxima (λ_max) compared to phenylhydrazine. Alkyl groups are weak auxochromes and typically induce a small bathochromic shift.

Studies on various substituted phenylhydrazines and related hydrazone derivatives show that the position and nature of the substituent on the phenyl ring significantly influence the UV absorption maxima. researchgate.netjscimedcentral.com Electron-donating groups generally cause a shift to longer wavelengths, while electron-withdrawing groups can cause either a hypsochromic (blue) or bathochromic shift depending on the nature of the transition and solvent polarity. fiveable.me The electronic transitions in these systems are often complex and can involve charge transfer (CT) character, where electron density is moved from the substituted phenyl ring to the hydrazine or hydrazone moiety upon excitation. asianpubs.org

A hypothetical UV-Vis spectrum for this compound in a non-polar solvent would be expected to show absorptions characteristic of π→π* transitions of the substituted benzene ring. Based on data for analogous compounds, these would likely appear in the 200-300 nm range. For instance, some substituted phenylhydrazone compounds exhibit absorption maxima between 355-385 nm. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Phenylhydrazine Analogs

| Compound/System | λ_max (nm) | Transition Type | Reference |

|---|---|---|---|

| Phenylhydrazine | ~240, ~280 | π→π* | who.int |

| Substituted (E)-1-benzylidene-2-(4-bromophenyl)hydrazines | Varies with substituent | π→π*, Charge Transfer | |

| Substituted (E)-1-benzylidene-2-(3-nitrophenyl)hydrazines | Varies with substituent | π→π*, Charge Transfer | researchgate.net |

| (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine | 355-385 | π→π* | researchgate.net |

X-ray Diffraction Studies

The crystal structure of monoclinic phenylhydrazine hydrochloride (C₆H₅NHNH₃⁺Cl⁻) reveals crucial details about the geometry of the phenylhydrazinium cation. oup.com The C-N bond length between the phenyl group and the hydrazine moiety is shorter than a typical C-N single bond, indicating some double-bond character due to conjugation between the nitrogen lone pair and the aromatic ring. The phenylhydrazinium ions are linked by N-H···N hydrogen bonds, forming infinite zig-zag chains. oup.com

In substituted phenylhydrazine derivatives, the conformation is influenced by the nature and position of the substituents. iucr.orgrsc.org For this compound, the ortho-ethyl group would introduce steric hindrance, likely influencing the torsion angle between the phenyl ring and the hydrazine group. This steric effect could force the hydrazine moiety slightly out of the plane of the phenyl ring to minimize repulsive interactions.

Crystal structures of various hydrazone derivatives formed from substituted phenylhydrazines often reveal an E configuration about the C=N double bond and extensive hydrogen bonding networks that stabilize the crystal lattice. mdpi.comiucr.org For example, in the structure of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, the molecule adopts an E configuration, and the packing is influenced by C—H···π and N—H···π interactions. iucr.org

Table 2: Crystallographic Data for Phenylhydrazine Hydrochloride (Monoclinic Form)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | oup.com |

| Space Group | P2₁/c | oup.com |

| a (Å) | 5.86 | oup.com |

| b (Å) | 9.94 | oup.com |

| c (Å) | 12.82 | oup.com |

| β (°) | 101.5 | oup.com |

| Z (molecules/unit cell) | 4 | oup.com |

Quantitative Structure-Property Relationship Studies via Spectroscopy

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate structural features of molecules with their physicochemical properties. mdpi.comresearchgate.net Spectroscopic data, such as UV-Vis absorption maxima (λ_max) and infrared stretching frequencies, are often used in these correlations. The Hammett equation is a widely used linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity and properties of benzene derivatives.

The general form of the Hammett equation when applied to spectral data is: λ = ρσ + λ₀ where λ is the absorption maximum of a substituted compound, λ₀ is that of the parent (unsubstituted) compound, σ is the Hammett substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the spectroscopic property to substituent effects). jscimedcentral.com

Numerous studies have successfully applied Hammett-type correlations to the UV-Vis and other spectral data of phenylhydrazine derivatives, particularly hydrazones. researchgate.netjscimedcentral.comgotriple.eu In these studies, the absorption maxima (λ_max) are correlated with various Hammett substituent constants (σ, σ⁺, σ_I, σ_R). The sign and magnitude of the ρ value provide insight into the nature of the electronic transitions. A positive ρ value indicates that electron-withdrawing groups cause a bathochromic shift, suggesting that the excited state is more electron-deficient than the ground state. Conversely, a negative ρ value suggests a reverse substituent effect. jscimedcentral.com

For example, in a study of substituted (E)-1-benzylidene-2-(4-bromophenyl)hydrazines, the UV absorption maxima were correlated with Hammett constants. Similarly, correlations have been established for the chemical shifts in NMR spectra and stretching frequencies in IR spectra. researchgate.netumcs.pl These analyses demonstrate that the electronic effects of substituents are effectively transmitted through the phenyl ring and the hydrazine linkage, influencing the energy of the chromophoric system. While a specific Hammett analysis for this compound is not available, the principles derived from these studies on analogous series are directly applicable. The ethyl group is an electron-donating group, and its effect on the spectral properties would be consistent with this character.

Table 3: Example of Hammett Correlation Results for a Series of Phenylhydrazine Derivatives

| Correlated Parameter | Substituent Series | Correlation Quality (r) | Reference |

|---|---|---|---|

| UV λ_max (nm) | (E)-1-benzylidene-2-(4-bromophenyl)hydrazines | Satisfactory with σ_I (r=0.905) | |

| ¹H NMR δCH=N (ppm) | (E)-1-benzylidene-2-(4-methylphenyl)hydrazines | Good with σ (r=0.901) | jscimedcentral.com |

| IR ν_C=N (cm⁻¹) | (E)-1-benzylidene-2-(3-nitrophenyl)hydrazines | Varies with substituent | researchgate.net |

Research Applications of 2 Ethylphenyl Hydrazine in Complex Organic Synthesis

Precursor in the Synthesis of Indole (B1671886) Derivatives

The synthesis of indole rings, a common motif in many biologically active compounds, is a significant area of research in organic chemistry. (2-Ethylphenyl)hydrazine plays a pivotal role in this field, primarily through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. wikipedia.orgbyjus.comname-reaction.com The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a gpatindia.comgpatindia.com-sigmatropic rearrangement and subsequent cyclization to yield the indole core. wikipedia.orgbyjus.comname-reaction.com

Central Role in the Synthesis of 7-Ethyltryptophol

A prominent application of this compound is in the synthesis of 7-Ethyltryptophol. researchgate.netiosrjournals.org This compound is a key intermediate in the production of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). gpatindia.comiosrjournals.orgjetir.orgscribd.com The synthesis is typically achieved via the Fischer indole synthesis, where this compound hydrochloride is reacted with a suitable carbonyl-containing compound, such as 2,3-dihydrofuran (B140613) or 4-hydroxybutyraldehyde. gpatindia.comresearchgate.netiosrjournals.orgjetir.orgscribd.com

The reaction conditions for the synthesis of 7-Ethyltryptophol from this compound have been the subject of extensive research to optimize yield and purity. Various acid catalysts, including sulfuric acid (H₂SO₄), have been employed to facilitate the reaction. researchgate.netiosrjournals.orgscribd.com Researchers have explored different solvent systems, such as N,N-dimethylacetamide (DMAc)-water mixtures, and reaction temperatures to enhance the efficiency of the process. gpatindia.comresearchgate.netiosrjournals.orgjetir.org For instance, an improved and scalable process was developed using H₂SO₄ as a catalyst in a DMAc-H₂O (1:1) solvent, resulting in a 69% yield. scribd.com Another optimized process reported a 75% yield using concentrated H₂SO₄ in the same solvent system. iosrjournals.org Continuous flow reactor technology has also been applied to this synthesis, allowing for multikilogram-scale production with high yields. researchgate.net

The table below summarizes various reported methods for the synthesis of 7-Ethyltryptophol using this compound.

| Reactant 2 | Catalyst | Solvent | Yield | Reference |

| 2,3-Dihydrofuran | H₂SO₄ | DMAc-H₂O (1:1) | 69% | scribd.com |

| 2,3-Dihydrofuran | Conc. H₂SO₄ | DMAc-H₂O (1:1) | 75% | iosrjournals.org |

| 4-Hydroxybutyraldehyde | - | Water/Ethylene Glycol | 78% | researchgate.net |

| 2,3-Dihydrofuran | H₂SO₄ | Isobutanol | - | researchgate.net |

Applications in the Synthesis of Other Heterocyclic Systems

Beyond its established role in indole synthesis, this compound is also a valuable precursor for other classes of heterocyclic compounds.

Contribution to the Synthesis of Indazole Alkaloids

This compound has been utilized in the synthesis of indazole alkaloids. In one study, the reaction of this compound with 4-nitrobenzoyl chloride produced 4-nitrobenzoyl 2-ethylphenylhydrazide. This intermediate, upon treatment with tosic acid in refluxing xylene, underwent cyclization to yield 7-ethyl-3-(4'-nitrophenyl)-7H-indazole with a 37.5% yield. This demonstrates the utility of this compound in constructing the indazole ring system, which is a core structure in several biologically active alkaloids.

General Utility in Constructing Multi-Membered Heterocyclic Rings with Heteroatoms

The reactivity of the hydrazine (B178648) functional group in this compound allows for its incorporation into a variety of multi-membered heterocyclic rings containing heteroatoms. The Fischer indole synthesis itself is a prime example of constructing a five-membered pyrrole (B145914) ring fused to a benzene (B151609) ring. name-reaction.com The synthesis of thiazole (B1198619) derivatives, another important class of heterocycles, often involves hydrazine derivatives as key starting materials. medcraveonline.com While specific examples detailing the use of this compound in the synthesis of larger, multi-membered rings are less common in the readily available literature, its fundamental reactivity pattern suggests its potential in such applications. The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry, as these rings are prevalent in natural products and pharmaceutical agents. aablocks.commsu.edu

Advanced Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formations

In addition to its role as a building block for heterocyclic systems, this compound and related arylhydrazines are increasingly being recognized as versatile reagents in modern cross-coupling reactions. nih.gov

Application as a Dual Synthon in Multi-Component Reactions

In the realm of complex organic synthesis, this compound serves as a valuable dual synthon, particularly in multi-component reactions (MCRs). Its utility stems from its nature as a 1,2-dinucleophile, where both nitrogen atoms can participate in bond-forming events within a single pot reaction. This dual reactivity allows it to act as a cornerstone in the construction of complex heterocyclic scaffolds, most notably in the synthesis of pyrazole-annulated systems.

A prominent application of this compound as a dual synthon is in the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. tandfonline.com In these reactions, this compound reacts with an aldehyde, malononitrile (B47326), and a β-ketoester (such as ethyl acetoacetate) in a one-pot procedure. derpharmachemica.comsharif.edu The "dual synthon" character is expressed in a sequential process. First, this compound undergoes a condensation reaction with the β-ketoester to form a 1-(2-ethylphenyl)-5-pyrazolone intermediate in situ. tandfonline.combeilstein-journals.org This intermediate then participates in the subsequent stages of the reaction.

The reaction mechanism typically proceeds with the Knoevenagel condensation of the aldehyde and malononitrile to generate an electrophilic α,β-unsaturated nitrile. beilstein-journals.org The in situ-formed 1-(2-ethylphenyl)-5-pyrazolone then acts as a carbon-centered nucleophile in a Michael addition to this Knoevenagel adduct. The final step involves an intramolecular cyclization and tautomerization to yield the stable dihydropyrano[2,3-c]pyrazole framework. beilstein-journals.org The hydrazine derivative, therefore, provides one nitrogen for the initial pyrazolone (B3327878) ring formation and, through the reactivity of the resulting pyrazolone, facilitates the crucial carbon-carbon bond formation that completes the subsequent ring system.

The versatility of this MCR has been demonstrated using various catalysts and conditions, highlighting its efficiency and broad applicability. Research has shown that catalysts ranging from silicotungstic acid to boric acid and even catalyst-free conditions can promote this transformation, often with excellent yields and short reaction times. tandfonline.comderpharmachemica.com

The table below summarizes findings from representative studies on the four-component synthesis of pyrano[2,3-c]pyrazoles, illustrating the general conditions under which this compound can be applied as a dual synthon.

Table 1: Research Findings on Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene) | Reactant 3 (β-Dicarbonyl) | Hydrazine Component | Catalyst | Conditions | Yield (%) |

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | This compound | Silicotungstic Acid | 60 °C, Solvent-free | High |

| Aryl Aldehydes | Malononitrile | Ethyl Acetoacetate | This compound | Boric Acid (aqueous) | 70 °C, Solvent-free | High |

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | This compound | Phenylboronic Acid | Water, Reflux | Excellent |

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | This compound | None | Ball Milling, Room Temp | Excellent |

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | This compound* | [Msim]Cl (Ionic Liquid) | 30 °C, Solvent-free | 87-97 |

*Data adapted from studies using hydrazine hydrate (B1144303) or phenylhydrazine, demonstrating the general applicability of the methodology. tandfonline.comderpharmachemica.comsharif.edu

Future Perspectives and Advanced Research Directions

Development of Novel Catalytic Systems for Efficient Transformations

The Fischer indole (B1671886) synthesis, a cornerstone reaction utilizing arylhydrazines like (2-Ethylphenyl)hydrazine, has traditionally relied on Brønsted or Lewis acids. wikipedia.orgmdpi.com However, the quest for more efficient, selective, and environmentally benign catalysts is driving innovation.

Future research will likely focus on:

Heterogeneous Catalysts: The development of solid acid catalysts, such as zeolites and functionalized mesoporous materials like MCM-41, offers significant advantages. numberanalytics.comuni-graz.at These catalysts can be easily separated from the reaction mixture, enabling recycling and reducing waste. Research has shown that using a zeolite-based catalyst can increase the yield of indole derivatives by up to 30% compared to traditional homogeneous catalysts. numberanalytics.com

Ionic Liquids: SO3H-functionalized ionic liquids have emerged as effective and recyclable catalysts for the Fischer indole synthesis in aqueous media. rsc.org These catalysts exhibit high activity, and the indole products can be conveniently separated by filtration. rsc.org Further exploration into designing ionic liquids with tailored properties could lead to even greater efficiency and selectivity.

Metal-Free Catalysis: There is a growing interest in developing metal-free catalytic systems to avoid the cost and toxicity associated with metal catalysts. organic-chemistry.orgmdpi.com For instance, a transition-metal-free method for indole synthesis using a single-electron transfer (SET) mediated reaction has been reported, offering a broad substrate scope under mild conditions. organic-chemistry.org

Exploration of New Reaction Architectures and Sustainable Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound. This involves minimizing waste, using less hazardous substances, and improving energy efficiency.

Key areas of future development include:

Mechanochemistry: Solvent-free mechanochemical protocols, utilizing techniques like ball milling with auxiliaries such as oxalic acid and dimethylurea, have shown promise for effecting the Fischer indole synthesis. unica.it This approach reduces the reliance on volatile and often toxic organic solvents.

Aqueous Reaction Media: Performing reactions in water is a primary goal of green chemistry. sci-hub.se The use of water as a solvent, often in conjunction with specialized catalysts like SO3H-functionalized ionic liquids or under microwave irradiation, provides an environmentally friendly alternative to traditional organic solvents. rsc.orgsci-hub.se

Domino Reactions: Designing domino or cascade reactions, where multiple transformations occur in a single pot, can significantly improve efficiency and reduce waste. sci-hub.se For example, a domino Fischer indole reaction–intramolecular cyclization sequence in water has been developed for the synthesis of complex carbazole (B46965) derivatives. sci-hub.se

Integration with Flow Chemistry for Scalable and Safer Synthesis

Flow chemistry, or continuous-flow processing, offers numerous advantages over traditional batch synthesis, particularly for reactions involving potentially hazardous intermediates like hydrazines and diazonium salts. researchgate.netnih.gov

Future advancements in this area will likely involve:

Enhanced Safety and Scalability: Continuous-flow reactors minimize the accumulation of hazardous intermediates, making processes inherently safer. researchgate.net This technology allows for safe scale-up by either increasing the reactor size or by parallelization. researchgate.net A continuous-flow process for the synthesis of this compound hydrochloride from 2-ethylaniline (B167055) has been developed, achieving a high yield in a significantly reduced residence time. researchgate.net

Process Intensification: Flow chemistry enables superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and selectivity. nih.govresearchgate.net For instance, the Fischer indole synthesis of 7-ethyltryptophol, a key intermediate for the drug Etodolac, has been successfully performed in a continuous-flow system with a short residence time and high yield. researchgate.netresearchgate.net

Integration of Technologies: Combining flow chemistry with other enabling technologies, such as microwave irradiation, can further accelerate reactions and improve efficiency. researchgate.net A microwave-assisted flow synthesis of 7-ethyltryptophol demonstrated a successful and practical approach with a residence time of just 30 seconds. researchgate.netresearchgate.net

Deeper Computational and Machine Learning Studies for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools for understanding reaction mechanisms and predicting the outcomes of chemical transformations.

Future research will leverage these tools for:

Mechanistic Elucidation: Density Functional Theory (DFT) studies can provide detailed insights into the reaction mechanisms of processes like the Fischer indole synthesis. organic-chemistry.orgnih.gov Such studies can help explain why certain reactions fail and guide the design of more successful synthetic strategies. nih.gov For example, computational studies have shown that electron-donating substituents can lead to undesired side reactions by promoting heterolytic N–N bond cleavage. nih.gov

Predictive Modeling: Machine learning algorithms can be trained on existing experimental data to predict the reactivity of this compound in various reactions and under different conditions. This predictive power can accelerate the discovery of new reactions and optimize existing processes.

Catalyst Design: Computational modeling can be used to design novel catalysts with enhanced activity and selectivity for transformations involving this compound. By simulating the interaction between the catalyst and the reactants, researchers can identify promising catalyst structures before embarking on extensive experimental work.

Investigation of Unexplored Reactivity Modes and Synthetic Applications

While the Fischer indole synthesis is the most well-known reaction of this compound, there is significant potential for discovering and developing new synthetic applications.

Future explorations may include:

Novel Heterocycle Synthesis: Beyond indoles, this compound can serve as a precursor for a variety of other heterocyclic systems. For example, it can be used in the synthesis of N-aryl pyrazoles. researchgate.net Research into its reactions with different carbonyl compounds and other electrophiles could unveil new routes to valuable heterocyclic scaffolds.

C-N Bond Forming Reactions: The hydrazine (B178648) moiety is a versatile functional group for various C-N bond-forming reactions. Exploring new coupling partners and reaction conditions could lead to the development of novel synthetic methodologies.

Late-Stage Functionalization: The ability to introduce the (2-ethylphenyl)amino group into complex molecules at a late stage of a synthesis is highly desirable in medicinal chemistry. Developing methods for the late-stage functionalization of drug candidates and natural products using this compound could provide rapid access to new analogues for biological evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.